

Application Note: In Vivo Dosing Protocols for AMG-1694 in Rodent Models

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Compound of Interest

Compound Name: AMG-1694

CAS No.: 1361217-07-3

Cat. No.: B605399

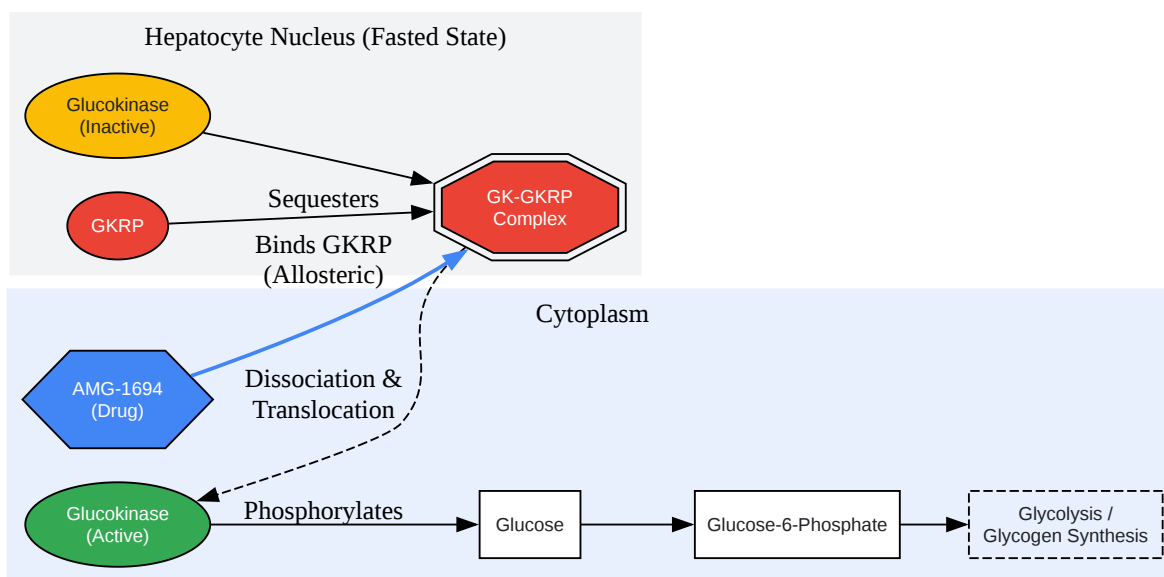
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Abstract & Mechanism of Action

AMG-1694 is a potent, small-molecule disruptor of the Glucokinase–Glucokinase Regulatory Protein (GK-GKRP) interaction.[1][2][3] Unlike direct Glucokinase Activators (GKAs) which can cause hypoglycemia by indiscriminately activating GK, **AMG-1694** functions by binding to a distinct allosteric pocket on GKRP. This binding event triggers the dissociation of the GK-GKRP complex in the nucleus, promoting the translocation of Glucokinase (GK) into the cytoplasm where it phosphorylates glucose.

Key Physiological Advantage: **AMG-1694** normalizes blood glucose levels in diabetic models (e.g., ZDF rats, db/db mice) but, critically, does not induce hypoglycemia in normoglycemic animals.[3] This "glucose-dependent" efficacy makes it a vital tool compound for studying hepatic glucose metabolism without the safety liabilities of systemic GK activation.

Mechanistic Pathway (DOT Visualization)



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Figure 1: Mechanism of Action. **AMG-1694** disrupts the nuclear GK-GKRP complex, forcing GK translocation to the cytoplasm to drive glucose metabolism.

Formulation Strategy

Successful in vivo delivery of **AMG-1694** requires a vehicle that maintains solubility of the sulfonamide-piperazine scaffold while ensuring tolerability for repeat dosing.

Recommended Vehicle

2% HPMC / 1% Tween 80 (pH 2.2) This acidic formulation is critical for solubilizing the compound, which likely behaves as a weak base.

Component	Concentration	Function
HPMC (Hydroxypropyl methylcellulose)	2.0% (w/v)	Suspending agent / Viscosity enhancer
Tween 80 (Polysorbate 80)	1.0% (w/v)	Surfactant / Wetting agent
Methanesulfonic Acid (MSA)	q.s. to pH 2.2	pH adjustment for solubility
Water for Injection	Remainder	Diluent

Preparation Protocol:

- Vehicle Base: Dissolve HPMC in hot water (approx. 80°C) to ~1/3 of final volume. Add remaining cold water to hydrate. Add Tween 80 and mix until clear.
- Compound Addition: Weigh the required amount of **AMG-1694** solid.
- Dispersion: Slowly add the vehicle base to the compound while vortexing or stirring to create a uniform suspension.
- pH Adjustment (Critical): Titrate carefully with Methanesulfonic Acid (MSA) to reach pH 2.2.
 - Note: If the compound precipitates at neutral pH, the acidic environment is non-negotiable for bioavailability.
- Sonication: Sonicate for 10–15 minutes to ensure a fine, homogenous suspension.

In Vivo Dosing Protocol

This protocol is optimized for ZDF Rats (Zucker Diabetic Fatty) or db/db Mice.

Experimental Design Table

Parameter	Specification	Notes
Species	Male ZDF Rats (or db/db mice)	10–12 weeks old (hyperglycemic state)
Group Size	n = 6–8 per group	Powered for blood glucose statistics
Route	Oral Gavage (PO)	Standard volume: 5 mL/kg (rats) or 10 mL/kg (mice)
Dose Range	30 – 100 mg/kg	30 mg/kg: Sub-maximal; 100 mg/kg: Maximal efficacy
Fasting	4–6 Hours Pre-Dose	CRITICAL: Fasting maximizes nuclear GKRP sequestration, creating the baseline required to observe drug-induced translocation. [1] [4]

Step-by-Step Workflow

Phase 1: Acclimation & Baseline

- Acclimate animals for at least 5 days.
- T-Minus 24h: Measure baseline blood glucose and body weight to randomize groups. Ensure diabetic phenotype (Blood Glucose > 250 mg/dL).

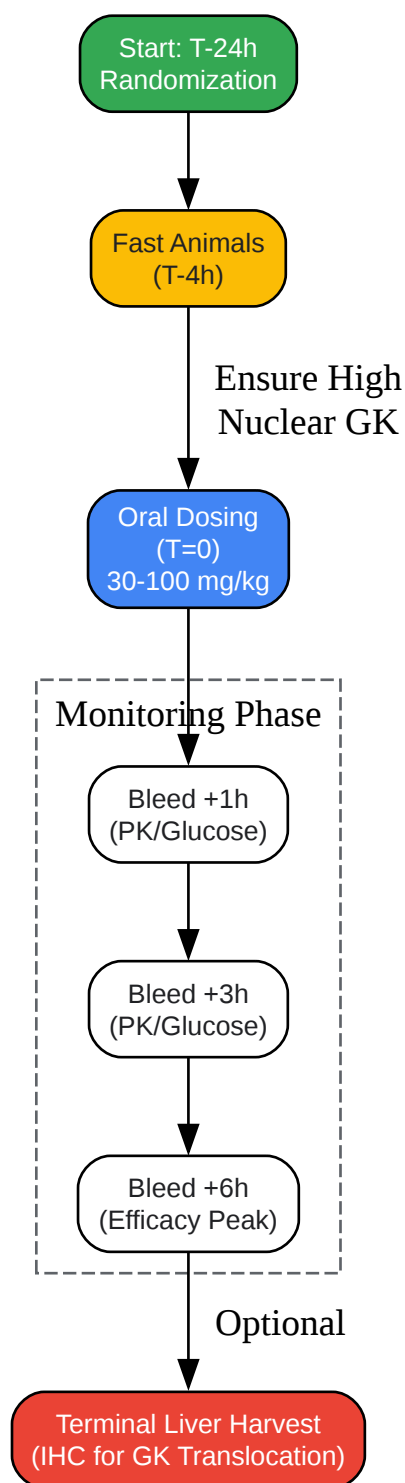
Phase 2: The "Fasting Window" (Day of Experiment)

- Time 07:00: Remove food. Water remains ad libitum.
 - Scientific Rationale: In the fed state, glucose naturally triggers GK release. To isolate the drug's effect, we must induce the fasted state where GK is sequestered in the nucleus by GKRP.
- Time 11:00 (T=0): Measure pre-dose blood glucose (via tail nick).

Phase 3: Administration & Monitoring

- Dosing: Administer **AMG-1694** or Vehicle via oral gavage.
- Sampling Timepoints:
 - Pharmacodynamics (Glucose): 1h, 3h, 6h, and 24h post-dose.
 - Pharmacokinetics (PK): Collect microsamples (15 μ L) at 0.5h, 1h, 3h, 6h.
- Terminal Endpoint (Optional - 6h post-dose):
 - Euthanize animals to harvest liver tissue.
 - Histology: Fix liver in 10% neutral buffered formalin for GK Immunohistochemistry (IHC).
 - Readout: Score nuclear vs. cytoplasmic GK staining. **AMG-1694** treated livers should show "nuclear clearing" (loss of GK signal in nucleus).

Workflow Diagram (DOT)



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Figure 2: Experimental Timeline. Fasting prior to dosing is essential to establish the GKRP-bound baseline.

Expected Results & Data Interpretation

Pharmacodynamics (Blood Glucose)[1][3][5][6][7][8]

- Diabetic Animals (ZDF/db/db): Expect a statistically significant reduction in blood glucose (approx. 40–60% reduction from baseline) peaking between 4 to 8 hours post-dose.[5]
- Normoglycemic Animals (Lean Controls): Expect no significant change in blood glucose. This differentiates **AMG-1694** from direct GK activators.[6]

Immunohistochemistry (IHC)

If liver tissue is harvested at T=6h:

- Vehicle: Strong nuclear staining for GK (IHC Score ~3-4).
- **AMG-1694** (100 mg/kg): Diffuse cytoplasmic staining with loss of nuclear signal (IHC Score ~0-1).

Troubleshooting

- Precipitation in Syringe: Ensure the pH is strictly maintained at 2.2. If the pH drifts higher, the compound may crash out.
- Lack of Efficacy: Verify the fasting protocol. If animals are not fasted, endogenous glucose will mask the drug's translocation effect.

References

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efficacy in rodent models of type 2 diabetes."[1][8] Nature, 504, 437–440. (Provides the foundational in vivo methodology for this chemical series).

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